molecular formula C13H16O2 B13802989 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one

4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one

Cat. No.: B13802989
M. Wt: 204.26 g/mol
InChI Key: FTIUWPNZNJNERP-AATRIKPKSA-N
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Description

4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one is a chemical compound with a complex structure that includes a cyclohexadienone ring substituted with trimethyl and oxo-butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one typically involves the reaction of mesitylene with titanium tetrachloride and dichloromethyl methyl ether. The reaction is carried out in dry methylene chloride under controlled temperature conditions . The process involves the formation of an intermediate, which is then further reacted to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures and proper handling of hazardous materials are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one of the substituents with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a diol.

Scientific Research Applications

4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one is unique due to its specific substitution pattern and the presence of both trimethyl and oxo-butenyl groups

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-[(E)-but-2-enoyl]-4,6,6-trimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H16O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H,1-4H3/b6-5+

InChI Key

FTIUWPNZNJNERP-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C(C=CC(=O)C1(C)C)C

Canonical SMILES

CC=CC(=O)C1=C(C=CC(=O)C1(C)C)C

Origin of Product

United States

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